1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
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Overview
Description
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline and pyridine derivatives, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethoxyphenylmethyl group. The final step involves the coupling of the isoquinoline derivative with the pyridine derivative to form the target compound. Common reagents used in these reactions include palladium catalysts, boronic acids, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets in cells. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline: Similar in structure but may have different substituents on the isoquinoline or pyridine rings.
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate: Similar in structure but may have different functional groups on the pyridine ring.
Uniqueness
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline is unique due to its combination of isoquinoline and pyridine derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
34317-37-8 |
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Molecular Formula |
C28H31N2O10P |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C20H21NO4.C8H10NO6P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h5-8,10-12H,9H2,1-4H3;2-3,11H,4H2,1H3,(H2,12,13,14) |
InChI Key |
VTJFMXLVZKZSGE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
56896-69-6 34317-37-8 |
|
Synonyms |
Albatran papaverine codecarboxylate |
Origin of Product |
United States |
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